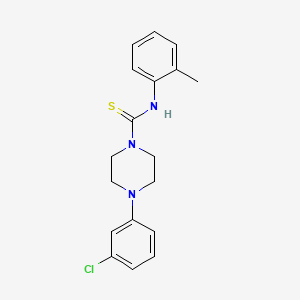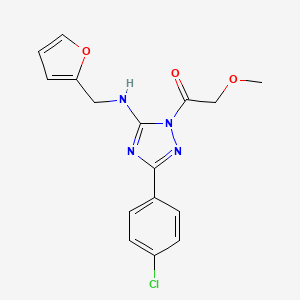
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms in animal models of these disorders. N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity.
Mécanisme D'action
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine at the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of GlyT1 inhibitors in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor function and promotes synaptic plasticity. It has also been shown to improve cognitive function and reduce symptoms in animal models of neurological and psychiatric disorders. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research, including its selectivity for GlyT1, its favorable safety profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
For research on N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further characterization of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity in various neurological and psychiatric disorders.
Méthodes De Synthèse
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline and 3-methylbenzaldehyde to form an intermediate compound, which is then reacted with methylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is important for its use in scientific research.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(23(2,21)22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTUHBUVQYNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

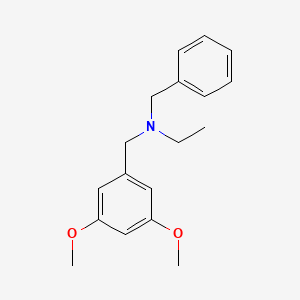
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
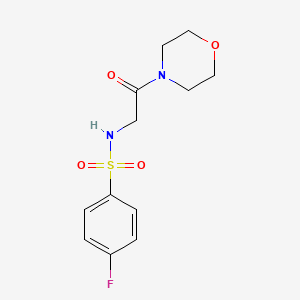

![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

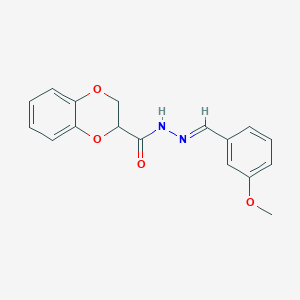
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
